2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide
Description
Chemical Structure and Properties
The compound 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide (CAS: 956754-48-6) is a morpholine carboxamide derivative with a molecular formula of C₂₄H₃₈N₂O₂ and a molecular weight of 386.57 g/mol . Key structural features include:
- A 2,6-dimethyl-substituted morpholine ring, which introduces steric hindrance and influences solubility.
- A carboxamide linkage connecting the morpholine ring to a 4-(4-pentylcyclohexyl)phenyl group, providing rigidity and hydrophobic character.
Properties
IUPAC Name |
2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O2/c1-4-5-6-7-20-8-10-21(11-9-20)22-12-14-23(15-13-22)25-24(27)26-16-18(2)28-19(3)17-26/h12-15,18-21H,4-11,16-17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWTUGHLGJEZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)N3CC(OC(C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenyl isocyanate with 4-(4-pentylcyclohexyl)aniline to form the intermediate product. This intermediate is then reacted with morpholine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been investigated for its effects on cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. In particular, related compounds that target CDK2 and CDK9 have shown promising results in inhibiting cancer cell proliferation:
- Mechanism of Action : Inhibitors of CDK2 and CDK9 can induce G2/M phase arrest and promote apoptosis in cancer cells by modulating key proteins involved in these processes .
- Case Study : A derivative of this compound demonstrated significant inhibition of tumor growth in xenograft models without notable toxicity .
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role.
- Research Findings : Studies have indicated that morpholine derivatives can protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Cancer Therapy
The compound's structural features make it a candidate for further development as an anticancer drug. Its ability to inhibit specific kinases involved in tumor growth positions it as a valuable addition to cancer treatment regimens:
| Compound | Target | IC50 (μM) | Effectiveness |
|---|---|---|---|
| Compound 20a | CDK2 | 0.004 | Highly potent |
| Compound 20a | CDK9 | 0.009 | Highly potent |
Drug Development
The synthesis of this compound can be optimized for drug formulation, enhancing its bioavailability and therapeutic index. The ongoing research into its pharmacokinetic properties suggests that modifications could lead to improved efficacy against various cancers.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Physical Properties
- Density : 1.029 ± 0.06 g/cm³ (predicted).
- Boiling Point : 548.7 ± 50.0 °C (predicted).
- pKa : 13.63 ± 0.70 (indicating weak basicity from the morpholine nitrogen) .
Comparison with Structurally Similar Compounds
N-[4-(4-Pentylcyclohexyl)phenyl]-4-Morpholinecarboxamide (CAS: 866131-94-4)
Key Differences :
- Structure : Lacks the 2,6-dimethyl substitution on the morpholine ring.
- Molecular Weight : 356.52 g/mol (vs. 386.57 g/mol for the target compound).
- Implications: Reduced steric hindrance may enhance molecular flexibility.
1-((12-Bromododecyl)oxy)-4-((4-(4-Pentylcyclohexyl)phenyl)ethynyl)benzene
Key Features :
- Structure : Shares the 4-pentylcyclohexylphenyl group but includes an ethynyl linkage and bromoalkoxy chain .
- Applications : Exhibits liquid crystalline behavior with aggregation-induced emission (AIE) , useful in optoelectronic devices .
- Comparison :
- The target compound’s morpholine carboxamide replaces the ethynyl and bromoalkoxy groups, likely reducing mesogenic properties but introducing hydrogen-bonding capability.
N-(4-(3-(2,4-Dichlorophenoxy)-1-(4-Methoxyphenyl)-4-oxoazetidin-2-yl)phenyl)morpholine-4-carboxamide
Key Features :
- Structure: Contains a β-lactam ring and dichlorophenoxy substituents alongside the morpholine carboxamide.
- Applications : Likely designed for antimicrobial activity due to the β-lactam moiety .
- Comparison :
- The target compound lacks the β-lactam and halogenated groups, suggesting divergent applications (e.g., materials science vs. pharmaceuticals).
Data Table: Structural and Functional Comparison
Key Research Findings
- Role of the Cyclohexyl Group : The 4-pentylcyclohexylphenyl moiety in the target compound and analogs contributes to rigidity and hydrophobicity , critical for liquid crystal alignment or lipid bilayer interactions .
- Carboxamide Linkage : This group enables hydrogen bonding , differentiating the target compound from ethynyl-based liquid crystals and β-lactam-containing pharmaceuticals .
Biological Activity
The compound 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide (CAS Number: 956754-48-6) is a morpholine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis pathways, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C24H38N2O2
- Molecular Weight : 386.58 g/mol
- Structural Features :
- Morpholine ring
- Pentylcyclohexyl substituent
- Dimethyl groups at the 2 and 6 positions
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Morpholine with pentylcyclohexyl | Enhanced lipophilicity |
| N-[4-(Cyclohexyl)phenyl]-4-morpholinecarboxamide | Cyclohexane instead of pentylcyclohexane | Different binding affinity |
| N-[4-(Phenethyl)phenyl]-4-morpholinecarboxamide | Phenethyl substituent | Variation in pharmacokinetics |
This table highlights the unique aspects of the compound compared to structurally similar morpholines, suggesting potential differences in biological activity and pharmacological profiles.
Pharmacological Effects
Research indicates that compounds structurally related to morpholines often exhibit significant pharmacological effects, including:
- Antidepressant-like activity : Similar compounds have been shown to act as serotonin reuptake inhibitors, potentially leading to mood-enhancing effects .
- Stimulant properties : Some derivatives are noted for their stimulant and anorectic effects .
Case Studies
- Case Study on Anorectic Activity : A study evaluating the anorectic effects of phenylmorpholines found that certain derivatives significantly reduced food intake in rodent models, suggesting a potential application in weight management therapies .
- Clinical Trials on Mood Disorders : Preliminary trials involving structurally similar morpholines indicated improvements in depressive symptoms among participants, warranting further exploration into the clinical efficacy of This compound for mood disorders .
Synthesis Pathways
The synthesis of This compound typically involves several key steps:
- Formation of the Morpholine Ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Substitution Reactions : The introduction of the pentylcyclohexyl group is facilitated through nucleophilic substitution methods.
- Carboxamide Formation : The final step involves the formation of the carboxamide functional group through acylation reactions.
These synthetic pathways are crucial for modifying the compound's structure to enhance its biological activity or solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
